molecular formula C20H18N2O2 B5782476 ALPHA-(4-ANILINOPHENYLIMINO)-6-METHOXY-O-CRESOL CAS No. 6380-73-0

ALPHA-(4-ANILINOPHENYLIMINO)-6-METHOXY-O-CRESOL

Cat. No.: B5782476
CAS No.: 6380-73-0
M. Wt: 318.4 g/mol
InChI Key: WSFKUXGFGMRTKE-UHFFFAOYSA-N
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Description

ALPHA-(4-ANILINOPHENYLIMINO)-6-METHOXY-O-CRESOL is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an aniline group, a phenyl group, and a methoxy group attached to a cresol backbone. Its distinct structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ALPHA-(4-ANILINOPHENYLIMINO)-6-METHOXY-O-CRESOL typically involves multi-step organic reactions. One common method includes the condensation of 4-anilinophenylamine with 6-methoxy-o-cresol under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

ALPHA-(4-ANILINOPHENYLIMINO)-6-METHOXY-O-CRESOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, nitrated, or aminated products, depending on the specific reagents and conditions used.

Scientific Research Applications

ALPHA-(4-ANILINOPHENYLIMINO)-6-METHOXY-O-CRESOL has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ALPHA-(4-ANILINOPHENYLIMINO)-6-METHOXY-O-CRESOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-ANILINO-N-PHENETHYLPIPERIDINE (4-ANPP): Known for its use as a precursor in the synthesis of fentanyl.

    N-PHENYL-4-PIPERIDINAMINE (4-AP): Another precursor used in the synthesis of synthetic opioids.

Uniqueness

ALPHA-(4-ANILINOPHENYLIMINO)-6-METHOXY-O-CRESOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike its similar compounds, it is not primarily used as a precursor for opioids but has broader applications in various fields of research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(4-anilinophenyl)iminomethyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-24-19-9-5-6-15(20(19)23)14-21-16-10-12-18(13-11-16)22-17-7-3-2-4-8-17/h2-14,22-23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFKUXGFGMRTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6380-73-0
Record name ALPHA-(4-ANILINOPHENYLIMINO)-6-METHOXY-O-CRESOL
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